molecular formula C18H16ClN3O3S B2800630 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1286702-34-8

3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2800630
CAS RN: 1286702-34-8
M. Wt: 389.85
InChI Key: UUPFHASBOUYAEA-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family and is known for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Novel Indole-Based Hybrid Oxadiazole Scaffolds : Research has shown the synthesis of novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides, demonstrating potent inhibitory potential against the urease enzyme. These compounds were suggested as valuable in therapeutic agent design due to their competitive inhibition kinetics and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

  • Molecular Docking and Quantum Chemical Calculations : Another study focused on the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions of a compound with a similar structure, indicating its potential for biological applications (Viji et al., 2020).

Antimicrobial Properties

  • Arylsubstituted Halogen(thiocyanato)amides : The synthesis and testing of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments for antimicrobial properties were explored. Compounds synthesized through this route showed antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).

  • Potential Drug Candidate for Alzheimer’s Disease : A study synthesized N-substituted derivatives of a related compound to evaluate as new drug candidates for Alzheimer’s disease, highlighting the potential of these compounds in therapeutic applications due to their enzyme inhibition activity and low hemolytic activity (Rehman et al., 2018).

Anticancer and Antimicrobial Agents

  • Synthesis of Formazans from Mannich Base : The formation of formazans from a Mannich base related to 1,3,4-thiadiazole as antimicrobial agents was investigated, with the compounds showing moderate antimicrobial activity, suggesting their utility in this domain (Sah et al., 2014).

  • Synthesis and Antimicrobial Evaluation : Another study synthesized 1,3,4-oxadiazole bearing Schiff base moiety and evaluated these compounds for antibacterial and antifungal activities. The results indicated that these compounds possess antimicrobial potency, underscoring the potential of oxadiazole derivatives in developing new antimicrobial agents (Kapadiya et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-6-8-15(9-7-13)26-11-10-16(23)20-18-22-21-17(25-18)12-24-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPFHASBOUYAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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